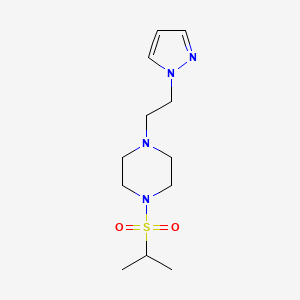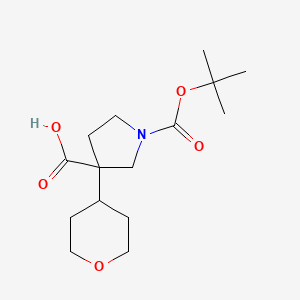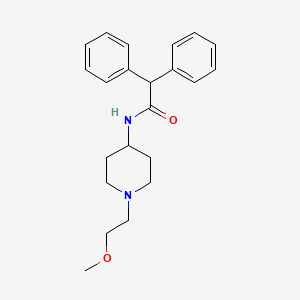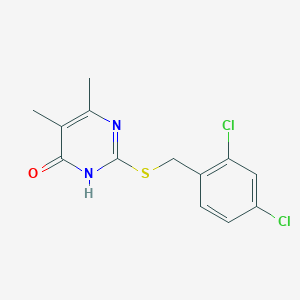![molecular formula C7H8N2O2S B2877333 2-[(Prop-2-en-1-yl)amino]-1,3-thiazole-5-carboxylic acid CAS No. 1384798-69-9](/img/structure/B2877333.png)
2-[(Prop-2-en-1-yl)amino]-1,3-thiazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Prop-2-en-1-yl)amino]-1,3-thiazole-5-carboxylic acid, also known as PTCA, is a chemical compound that has been studied extensively in the field of medicinal chemistry. It is a heterocyclic compound that contains both a thiazole and a carboxylic acid functional group. The compound has been found to have a wide range of potential applications in scientific research, particularly in the field of drug discovery.
Aplicaciones Científicas De Investigación
Antiviral Activity
Thiazole derivatives have been explored for their potential as antiviral agents. The structure of 2-[(Prop-2-en-1-yl)amino]-1,3-thiazole-5-carboxylic acid suggests that it could be synthesized into compounds that may exhibit inhibitory activity against various viruses. For instance, similar indole derivatives have shown effectiveness against influenza A and Coxsackie B4 virus .
Anti-Inflammatory Properties
Compounds with a thiazole core can be synthesized to act as inhibitors of enzymes like COX2, which are involved in the inflammatory process. This application is particularly relevant in the development of new anti-inflammatory drugs that could potentially treat conditions like arthritis or inflammatory bowel disease .
Antioxidant Effects
Thiazole derivatives may also serve as antioxidants. These compounds can help in scavenging free radicals, thereby protecting cells from oxidative stress, which is a contributing factor in many chronic diseases, including neurodegenerative disorders .
Enzyme Inhibition
Thiazole compounds have been identified as potent inhibitors of various enzymes, such as tyrosinase, which is involved in melanin synthesis. Inhibitors based on thiazole structures could be used in treatments for conditions like hyperpigmentation .
Propiedades
IUPAC Name |
2-(prop-2-enylamino)-1,3-thiazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2S/c1-2-3-8-7-9-4-5(12-7)6(10)11/h2,4H,1,3H2,(H,8,9)(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZRYTNPYQFUEAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=NC=C(S1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Prop-2-en-1-yl)amino]-1,3-thiazole-5-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-(4-Pyridin-2-ylpiperazin-1-yl)sulfonylethyl]prop-2-enamide](/img/structure/B2877259.png)



![7-Bromo-2-(2-methoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2877264.png)
![N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide](/img/structure/B2877265.png)

![4-[3-(3,4-Dimethylphenyl)sulfonyl-6-fluoroquinolin-4-yl]morpholine](/img/structure/B2877269.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-cyano-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2877270.png)

